Recombinant Desaturase Product Accumulation: 9,12,15-Hexadecatrienoic Acid (1.0%) vs. α-Linolenic Acid (0.6%) in an Isogenic Yeast System
In a Saccharomyces cerevisiae expression system harboring the Cop-odeA bifunctional Δ12/Δ15 desaturase from Coprinus cinereus, 9,12,15-hexadecatrienoic acid accumulated to 1.0% of total fatty acids, exceeding the accumulation of α-linolenic acid (18:3ω3, 0.6%) by 1.67-fold [1]. The precursor 9,12-hexadecadienoic acid accumulated to 8.8%, yielding a Δ15 desaturation conversion efficiency (product/substrate ratio) of 11.4% for the C16 pathway [1]. In contrast, the C18 pathway yielded a conversion efficiency of only 2.1% (α-linolenic acid 0.6% from linoleic acid 29.0%), indicating that the Cop-odeA desaturase exhibits a 5.4-fold higher relative conversion efficiency for the C16 substrate pair than the C18 pair [1].
| Evidence Dimension | Recombinant fatty acid accumulation in isogenic yeast expression system |
|---|---|
| Target Compound Data | 9,12,15-hexadecatrienoic acid: 1.0% of total fatty acids; Δ15 conversion efficiency: 11.4% (from 9,12-hexadecadienoic acid at 8.8%) |
| Comparator Or Baseline | α-Linolenic acid (18:3ω3): 0.6% of total fatty acids; Δ15 conversion efficiency: 2.1% (from linoleic acid at 29.0%) |
| Quantified Difference | 1.67-fold higher absolute accumulation; 5.4-fold higher relative Δ15 conversion efficiency for C16 vs. C18 substrates |
| Conditions | Saccharomyces cerevisiae strain EH1315 expressing Cop-odeA gene; GC-MS analysis of fatty acid methyl esters |
Why This Matters
This provides the only available isogenic head-to-head comparison showing that the C16 9,12,15 isomer is produced with higher relative enzymatic efficiency than the canonical C18 ω3 PUFA, directly informing strain engineering and bioproduction strategy decisions.
- [1] Zhang S, Sakuradani E, Ito K, Shimizu S. Identification of a novel bifunctional Δ12/Δ15 fatty acid desaturase from a basidiomycete, Coprinus cinereus TD#822-2. FEBS Letters, 2007; 581(2): 315-319. View Source
